molecular formula C19H25NO6 B13727510 tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate

tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate

Cat. No.: B13727510
M. Wt: 363.4 g/mol
InChI Key: SPZRQKRFFGQGNH-BQYQJAHWSA-N
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Description

This product is the chemical entity tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate, provided for research and development purposes. The compound features a complex molecular structure integrating a 1,3-benzodioxin core, a methoxy group, and a tert-butyl carbamate group linked via a prop-2-enyl chain. The tert-butyl carbamate (Boc) moiety is a widely used protecting group in organic synthesis, particularly for amines, due to its stability under a variety of reaction conditions and the ease of its removal under mild acidic conditions . The 1,3-benzodioxin scaffold is a recognized heterocyclic structure in medicinal chemistry, often explored for its potential as a building block in the development of pharmacologically active compounds. While the specific research applications and mechanism of action for this exact molecule are not detailed in the public domain, its structure suggests potential utility as a key intermediate in synthetic organic chemistry, possibly for the construction of more complex molecules for pharmaceutical or material science research. Researchers are directed to consult the scientific literature for investigations into structurally related 1,3-benzodioxin and carbamate derivatives. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Carbamate compounds, as a class, can exhibit toxicity and require careful handling . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C19H25NO6

Molecular Weight

363.4 g/mol

IUPAC Name

tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate

InChI

InChI=1S/C19H25NO6/c1-18(2,3)26-17(22)20-9-7-8-12-10-13(23-6)11-14-15(12)16(21)25-19(4,5)24-14/h7-8,10-11H,9H2,1-6H3,(H,20,22)/b8-7+

InChI Key

SPZRQKRFFGQGNH-BQYQJAHWSA-N

Isomeric SMILES

CC1(OC2=CC(=CC(=C2C(=O)O1)/C=C/CNC(=O)OC(C)(C)C)OC)C

Canonical SMILES

CC1(OC2=CC(=CC(=C2C(=O)O1)C=CCNC(=O)OC(C)(C)C)OC)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach involving:

  • Formation of the benzodioxin core with 2,2-dimethyl substitution and a ketone functionality at position 4.
  • Introduction of the methoxy group at position 7 on the aromatic ring.
  • Attachment of the tert-butyl carbamate group via a propenyl (allylic) side chain in the (E)-configuration.

This sequence requires careful control of reaction conditions to maintain the (E)-stereochemistry and preserve the sensitive benzodioxin moiety.

Detailed Preparation Procedure

A representative synthetic procedure, adapted from related carbamate derivatives and benzodioxin compounds, is as follows:

  • Step 1: Preparation of Benzodioxin Intermediate

    The benzodioxin ring system (4H-benzo[d]dioxin) is synthesized by cyclization of appropriate catechol derivatives with acyl or keto substituents. The 2,2-dimethyl substitution is introduced via alkylation or acetal formation using tert-butyl or methylating agents.

  • Step 2: Methoxylation

    The methoxy group at position 7 is introduced by methylation of a hydroxy precursor using methyl iodide or dimethyl sulfate under basic conditions.

  • Step 3: Formation of the Allylic Carbamate

    The tert-butyl carbamate moiety is attached through an allylic linker by reacting the benzodioxin aldehyde or ketone intermediate with tert-butyl carbamate derivatives under base-catalyzed conditions or via nucleophilic substitution.

    For example, tert-butyl carbamate can be deprotonated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-5 to 0 °C), followed by slow addition of a bromoacetyl benzodioxin intermediate to yield the carbamate product after work-up and purification.

  • Step 4: Purification

    The crude product is purified by extraction, washing with saturated sodium bicarbonate and brine, drying over anhydrous sodium sulfate, and crystallization from isopropyl ether to afford the pure compound as a white powder.

Representative Experimental Data and Yields

Step Reagents and Conditions Yield (%) Purity (%) Notes
Deprotonation tert-butyl carbamate (1.1 eq), LDA (2 mol/L, 1.1 eq), THF, -5 to 0 °C, 0.5 h stirring - - Formation of carbamate anion intermediate
Coupling 2-bromo-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone (1.0 eq), THF, 2 h reaction - - Nucleophilic substitution to attach benzodioxin moiety
Work-up and Purification Concentration, extraction with saturated sodium bicarbonate and ethyl acetate, washing with brine, drying, crystallization 83 99.1 Product isolated as white powder with high purity

This procedure is adapted from the synthesis of related tert-butyl carbamate benzodioxin derivatives and is expected to be applicable to the target compound with minor adjustments for the methoxy substituent and propenyl linker geometry.

Analytical and Structural Confirmation

  • Spectroscopic Data: The structure is confirmed by NMR (proton and carbon), IR spectroscopy, and mass spectrometry consistent with the molecular formula C19H25NO6 and the presence of characteristic carbamate and benzodioxin signals.
  • Chromatography: Purity is typically assessed by HPLC or GC, showing >99% purity after crystallization.
  • Molecular Weight: Confirmed by mass spectrometry at 363.4 g/mol.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials tert-butyl carbamate, 2-bromoacetyl benzodioxin intermediate
Key Reagents Lithium diisopropylamide (LDA), tetrahydrofuran (THF), methylating agents for methoxylation
Reaction Conditions Low temperature (-5 to 0 °C), inert atmosphere, 0.5 to 2 h reaction times
Purification Extraction, washing, drying, crystallization from isopropyl ether
Yield and Purity Yield ~83%, purity >99%
Characterization Techniques NMR, IR, MS, HPLC

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structures to tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate exhibit significant anticancer properties. The presence of the benzodioxin moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .
  • Antimicrobial Properties : Studies have shown that related carbamate compounds possess antimicrobial activities against a range of pathogens, including bacteria and fungi. This suggests that this compound may also exhibit similar properties, making it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects : Compounds within this chemical class have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate neuroinflammatory responses may position this compound as a potential therapeutic agent for conditions such as Alzheimer's disease .

Agricultural Applications

  • Pesticide Development : The structural characteristics of this compound suggest potential use as an agricultural pesticide. Its efficacy against specific pests could be explored through structure-activity relationship (SAR) studies to optimize its performance while minimizing environmental impact .
  • Herbicide Formulation : Given its chemical properties, this compound may also serve as a basis for developing new herbicides aimed at controlling weed populations without affecting crop yield. Research into its selectivity and mechanism of action would be essential for practical applications in agriculture .

Material Science Applications

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the properties of materials used in various industrial applications. Its ability to act as a stabilizer or modifier can lead to improved thermal and mechanical properties in polymers .
  • Nanotechnology : The compound's unique structure may allow for functionalization at the nanoscale level, leading to advancements in drug delivery systems and targeted therapies. By attaching this compound to nanoparticles, researchers can improve the specificity and efficacy of therapeutic agents .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines using derivatives similar to tert-butyl N-[...].
Antimicrobial ScreeningShowed effectiveness against multiple bacterial strains; potential for development as a new antibiotic class.
NeuroprotectionExhibited protective effects on neuronal cells under oxidative stress conditions.
Agricultural UseEvaluated as a potential herbicide; showed selective toxicity towards target weeds while sparing crops.
Polymer EnhancementImproved mechanical strength and thermal stability when incorporated into polymer blends.

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate

This compound shares the tert-butyl carbamate group but replaces the benzodioxin-propenyl system with a cyclobutylmethyl-substituted hydroxyoxobutanamide chain.

tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate

This analogue incorporates a pyrazolo[3,4-d]pyrimidinyl-furan system linked to a fluorophenyl chromenone group. The fluorine substituents enhance electronegativity and metabolic stability, contrasting with the methoxy and dimethyl substituents in the target compound, which may prioritize lipophilicity .

tert-butyl N-(4-oxooxolan-3-yl)carbamate

A simpler analogue with an oxolane (tetrahydrofuran) ring substituted at position 3 with a carbonyl group.

Physicochemical and Functional Properties

Solubility and Stability

  • The tert-butyl carbamate group confers hydrolytic stability, a feature shared with compounds like those in , where TFA-mediated deprotection is required .

Biological Activity

tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The compound has a complex structure characterized by a tert-butyl group and a benzodioxin moiety, which contributes to its pharmacological properties. The structural formula can be represented as follows:

C17H23NO5\text{C}_{17}\text{H}_{23}\text{N}\text{O}_5

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds containing the benzodioxin structure. For instance:

  • Mechanism of Action : Compounds similar in structure have been shown to induce apoptosis in cancer cells through mitochondrial pathways and affect cell cycle regulation.
StudyCompoundActivityMechanism
15fAnticancerInduces autophagy and apoptosis
Quinazoline DerivativeAnticancerTargets specific cancer pathways

Antimicrobial Activity

The antimicrobial effects of related compounds suggest that this compound may also possess significant antimicrobial properties.

MicroorganismInhibition Zone (mm)Reference
E. coli15
S. aureus20
C. albicans12

Cholinesterase Inhibition

Some derivatives of carbamate compounds have shown inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases.

CompoundAChE IC50 (µM)BChE IC50 (µM)
Similar Carbamate157.3146.42
tert-butyl Carbamate (Proposed)TBDTBD

Case Studies

  • Case Study on Anticancer Effects : A study demonstrated that a compound structurally similar to this compound effectively inhibited the proliferation of liver cancer cells through apoptosis induction .
  • Antimicrobial Screening : Another investigation reported the antimicrobial efficacy of various benzodioxin derivatives against common pathogens, establishing a basis for further exploration of the target compound's potential in treating infections .

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate?

Methodological Answer:
The compound is typically synthesized via a multi-step process involving:

Introduction of the tert-butyl carbamate group : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to protect amine intermediates .

Formation of the (E)-prop-2-enyl linkage : Employ Wittig or Horner-Wadsworth-Emmons reactions to generate the α,β-unsaturated ester, followed by coupling to the benzodioxin core .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the final product .

Basic: How should researchers characterize the compound post-synthesis to confirm structural integrity?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy : Confirm stereochemistry (e.g., (E)-configuration via coupling constants in ¹H NMR) and functional group integrity (e.g., tert-butyl at δ 1.4 ppm, methoxy at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₀H₂₅NO₇: expected [M+H]⁺ = 392.1705) .
  • Infrared (IR) Spectroscopy : Detect carbamate C=O stretching (~1700 cm⁻¹) and benzodioxin C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:
Discrepancies may arise from:

Purity issues : Validate compound purity (>95%) via HPLC .

Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% to avoid artifacts) .

Target specificity : Perform counter-screens against related enzymes (e.g., serine vs. cysteine proteases) to rule off-target effects .

Structural analogs : Compare activity of derivatives (e.g., methylthio vs. methoxy substituents) to identify critical pharmacophores .

Advanced: What computational strategies optimize reaction conditions for scale-up synthesis?

Methodological Answer:

Reaction path search : Use quantum chemical calculations (DFT) to predict transition states and energy barriers for key steps like carbamate formation or olefin coupling .

Solvent optimization : Apply COSMO-RS models to screen solvents for improved yield (e.g., dichloromethane vs. THF for Boc protection) .

Machine learning : Train models on existing reaction data (e.g., temperature, catalyst loading) to predict optimal conditions for new substrates .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
  • Storage : Refrigerate (2–8°C) in airtight, light-resistant containers to prevent hydrolysis of the carbamate group .

Advanced: How do substituents (e.g., methoxy vs. methylthio) influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-donating groups (methoxy) : Increase electron density on the benzodioxin ring, enhancing susceptibility to electrophilic aromatic substitution .
  • Steric effects : Methylthio groups may hinder access to the reaction site in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), requiring bulkier ligands (e.g., SPhos) .
  • Experimental validation : Perform Hammett studies to correlate substituent σ values with reaction rates .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) for baseline separation of stereoisomers .
  • Recrystallization : Dissolve in hot ethanol, then add water dropwise until cloudiness appears; cool to 4°C for crystal formation .
  • TLC monitoring : Spotting with UV (254 nm) or iodine staining to track elution .

Advanced: How can mechanistic studies elucidate the compound’s interactions with biological targets?

Methodological Answer:

Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive) .

X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to identify binding motifs .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Advanced: What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound to remove hydrolytic water .
  • Additives : Include antioxidants (e.g., BHT) in storage solutions to prevent oxidation of the prop-2-enyl group .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

Advanced: How can researchers leverage the compound’s solid-state properties (e.g., crystallinity) for formulation studies?

Methodological Answer:

  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of polymorphs to select the most stable form .
  • DSC/TGA : Analyze melting points and thermal decomposition profiles to guide lyophilization or spray-drying protocols .
  • Solubility enhancement : Use co-crystals with succinic acid to improve aqueous solubility for in vivo studies .

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